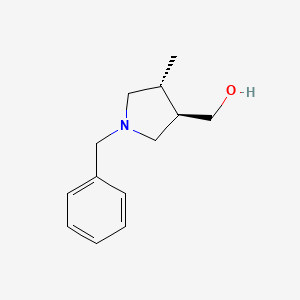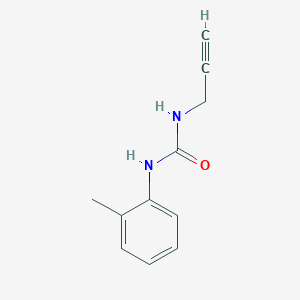
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a prop-2-yn-1-yl group and an o-tolyl group attached to the urea moiety
Métodos De Preparación
The synthesis of 1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea typically involves the reaction of o-toluidine with propargyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{o-Toluidine} + \text{Propargyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding urea derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted urea derivatives.
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and appropriate solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential. It is being explored for its ability to modulate specific biochemical pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may also influence various signaling pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
1-(Prop-2-yn-1-yl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:
1-(Prop-2-yn-1-yl)-3-phenylurea: Similar in structure but with a phenyl group instead of an o-tolyl group. This compound may exhibit different chemical and biological properties.
1-(Prop-2-yn-1-yl)-3-(m-tolyl)urea: Similar but with a meta-tolyl group. The position of the tolyl group can influence the compound’s reactivity and interactions.
1-(Prop-2-yn-1-yl)-3-(p-tolyl)urea: Similar but with a para-tolyl group. The para position may lead to different steric and electronic effects.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-3-prop-2-ynylurea |
InChI |
InChI=1S/C11H12N2O/c1-3-8-12-11(14)13-10-7-5-4-6-9(10)2/h1,4-7H,8H2,2H3,(H2,12,13,14) |
Clave InChI |
YZZPVWOCFZLLGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)NCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


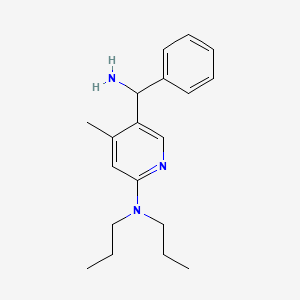
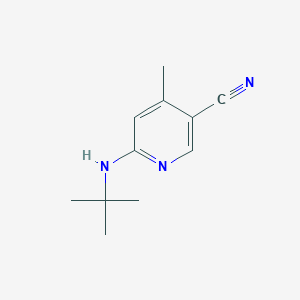



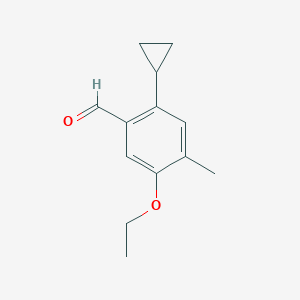
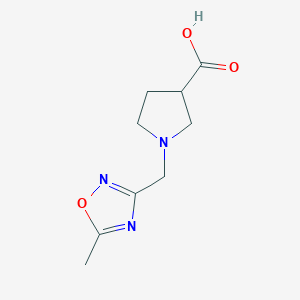

![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13002970.png)
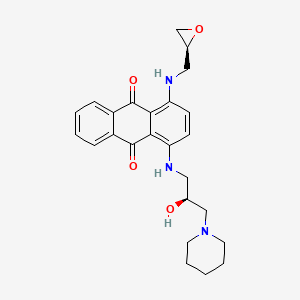
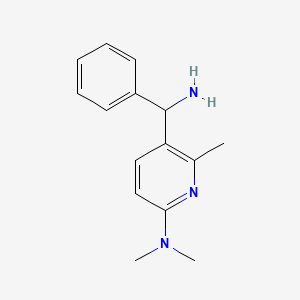
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13003002.png)

